N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide
Overview
Description
N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structural features and its role in various chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions involving the acetylation of phenol derivatives. The general synthetic route involves the reaction of 2-hydroxyaniline with acetic anhydride to form N-(2-hydroxyphenyl)acetamide, followed by the reaction with 4-hydroxyaniline under specific conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis processes that ensure high purity and yield. These methods often involve the use of advanced chemical reactors and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
The compound has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound influences signaling pathways related to inflammation, pain, and cellular metabolism.
Comparison with Similar Compounds
Acetaminophen: A well-known analgesic and antipyretic drug.
N-Acetylneuraminic Acid: A sialic acid derivative with various biological roles.
N-Acetyl-5-aminosalicylic Acid: Used in the treatment of inflammatory bowel disease.
Uniqueness: N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide stands out due to its unique structural features and its ability to participate in a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications.
This comprehensive overview highlights the importance and versatility of this compound in various fields. Its unique properties and applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-(N-acetyl-4-hydroxyanilino)-4-hydroxyphenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-10(19)17-12-3-8-16(22)15(9-12)18(11(2)20)13-4-6-14(21)7-5-13/h3-9,21-22H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLVUMFRDUPEJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)N(C2=CC=C(C=C2)O)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601171997 | |
Record name | N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601171997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98966-17-7 | |
Record name | N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98966-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601171997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.